molecular formula C9H8N2O2 B3098906 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1346608-64-7

1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B3098906
CAS No.: 1346608-64-7
M. Wt: 176.17 g/mol
InChI Key: OOWDXELTICDUGT-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 171919-37-2) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol. This compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly for developing pharmacologically active molecules.

Properties

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-6(9(12)13)8-7(11)3-2-4-10-8/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWDXELTICDUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the synthesis may involve steps such as alkylation, cyclization, and subsequent functional group transformations to introduce the carboxylic acid moiety . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact pathways and molecular targets can vary depending on the specific application, but its ability to modulate biological activity is a key feature .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, differing in substituents, ring positions, or functional groups. These variations influence their physicochemical properties, reactivity, and applications.

Substituent Variations on the Pyrrolopyridine Core
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound 171919-37-2 C₉H₈N₂O₂ -CH₃ (1-position), -COOH (3) Building block for drug synthesis
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 1190316-58-5 C₉H₈N₂O₃ -OCH₃ (6-position), -COOH (3) Enhanced solubility; drug intermediates
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 1167056-46-3 C₈H₅BrN₂O₂ -Br (5-position), -COOH (3) Halogenated analog for cross-coupling
6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 1190320-60-5 C₈H₅N₃O₄ -NO₂ (6-position), -COOH (3) Electron-withdrawing group; agrochemicals

Key Observations :

  • Methoxy Substitution : The 6-methoxy derivative (C₉H₈N₂O₃) exhibits increased polarity due to the electron-donating methoxy group, improving solubility in polar solvents .
  • Halogenation : Bromine at the 5-position introduces steric bulk and enhances reactivity in Suzuki-Miyaura cross-coupling reactions .
  • Nitro Group : The nitro substituent in the 6-nitro analog increases acidity (pKa ~3.5) and serves as a precursor for reduced amine derivatives .
Ester Derivatives
Compound Name CAS Number Molecular Formula Functional Group Applications References
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate 952800-39-4 C₁₀H₁₀N₂O₂ -COOCH₃ (3-position) Intermediate for amide/ester synthesis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 933717-06-7 C₉H₈N₂O₂ -CH₃ (1-position), -COOH (3) Isomeric variation; altered bioactivity

Key Observations :

  • Ester vs. Acid : Methyl esters (e.g., 952800-39-4) are less polar than carboxylic acids, facilitating membrane permeability in drug candidates .
  • Ring Isomerism : Shifting the pyrrolo-pyridine fusion (e.g., [2,3-b] vs. [3,2-b]) alters electronic distribution, affecting binding affinity in kinase inhibitors .

Biological Activity

1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1346608-64-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. It is characterized by a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary biological activity of this compound is attributed to its interaction with Fibroblast Growth Factor Receptors (FGFRs) .

Key Mechanisms:

  • Target Interaction : The compound forms hydrogen bonds with specific residues in the FGFR hinge region, notably the carbonyl of E562 and NH of A564.
  • Inhibition of Signaling Pathways : Upon binding to FGFRs, it inhibits downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical in cancer cell proliferation and survival.

In vitro studies have indicated that this compound exhibits significant anti-cancer properties:

  • Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, enhancing its potential as an anti-cancer agent.

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its molecular weight. However, specific data on its metabolism and excretion remain limited.

Research Findings

Numerous studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyActivityIC50/EC50 ValuesRemarks
FGFR InhibitionIC50 values range from 7 to 712 nMEffective against FGFR1, 2, and 3
Cancer Cell ProliferationEC50 values not specifiedInduces apoptosis in cancer cells
Antibacterial ActivityMIC values between 3.12 and 12.5 µg/mLEffective against Staphylococcus aureus

Case Studies

  • Cancer Therapeutics : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent activities against FGFRs. Among these derivatives, some showed significant inhibition of breast cancer cell lines (4T1), indicating the potential for developing targeted therapies using this scaffold .
  • Antimicrobial Properties : Research has also indicated that related pyrrole compounds possess antibacterial activity against various pathogens, suggesting broader applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

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